5-Fluoro-2-(pyridin-4-yl)benzaldehyde
Overview
Description
Synthesis Analysis
A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde consists of a benzaldehyde group attached to a pyridine ring with a fluorine atom at the 5-position .Scientific Research Applications
Photophysical Properties and ICT Effects
Compounds synthesized with a D-π-A structure, where elements such as carbazole, phenylene, and formyl/dicyanovinyl groups act as electron donor, pi-spacer, and electron acceptor units, respectively, have been analyzed for their thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. The study compares the ICT behavior of these compounds, highlighting the importance of the structure in exerting ICT characteristics like fluorosolvatochromism and Stokes shifts (Altinolcek et al., 2021).
Biocompatible Chemosensors for pH
Research on fluorescent chemosensors for pH, using compounds synthesized from condensation reactions involving related aldehydes and aminopyridines, demonstrates the application of such chemicals in differentiating between normal cells and cancer cells. This differentiation is based on the distinct pH environments of the cells, showcasing a potential application in medical diagnostics (Dhawa et al., 2020).
Suzuki Cross-Coupling Reactions
The synthesis of derivatives through Suzuki cross-coupling reactions, using different catalysts and conditions, exemplifies the role of similar compounds in organic synthesis. This research presents a method to achieve high yields and easy product separation, contributing to the field of synthetic chemistry (Wang et al., 2014).
Metal-Organic Frameworks
The synthesis of a zinc-based metal-organic framework using a compound synthesized from a reaction involving dibromobenzaldehyde and pyridin-4-ylboronic acid, catalyzed by palladium, illustrates the application in materials science. The study focuses on the structure and thermal property characterization of the resulting framework (Teng-fe, 2014).
Properties
IUPAC Name |
5-fluoro-2-pyridin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMKVKXCJJARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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